molecular formula C15H15NO7S2 B2985233 methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1795423-33-4

methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2985233
CAS No.: 1795423-33-4
M. Wt: 385.41
InChI Key: NYGUKVHBHVXZFP-UHFFFAOYSA-N
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Description

Methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfonyl-linked azetidine ring and a 6-methyl-2-oxo-2H-pyran-4-yl ether moiety.

Properties

IUPAC Name

methyl 3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO7S2/c1-9-5-10(6-13(17)22-9)23-11-7-16(8-11)25(19,20)12-3-4-24-14(12)15(18)21-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGUKVHBHVXZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions. A common route involves:

  • Formation of the pyran ring: : Starting from a suitable precursor like 2-methylacetoacetic ester, cyclization occurs under acidic conditions to form the 6-methyl-2-oxo-2H-pyran ring.

  • Introduction of the azetidine group: : The azetidine moiety can be introduced by reacting the pyran derivative with azetidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

  • Coupling with thiophene carboxylate: : Finally, the sulfonylated azetidine intermediate is coupled with methyl thiophene-2-carboxylate under suitable coupling conditions like palladium-catalyzed cross-coupling.

Industrial Production Methods: : On an industrial scale, this compound could be synthesized using similar steps but with optimizations for large-scale production. High-efficiency reactors, continuous flow processes, and automated synthesis platforms could be employed to enhance yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction might occur at the carboxylate or pyran moieties, depending on the reducing agents used.

  • Substitution: : The functional groups present allow for various substitution reactions, including nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Strong bases or acids, depending on the specific substitution.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Alcohol or aldehyde derivatives, depending on the degree of reduction.

  • Substitution: : Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

The compound finds extensive use in various fields:

  • Chemistry: : As an intermediate in synthetic organic chemistry, particularly in the creation of more complex molecules.

  • Biology: : Used in studies involving enzyme inhibition or interaction with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

  • Industry: : Potential use in the development of advanced materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzyme active sites, inhibiting their activity by forming stable complexes. Molecular targets could include enzymes or receptors critical to disease pathways. The presence of the sulfonyl and pyran rings is crucial for binding and activity, facilitating interactions via hydrogen bonding or hydrophobic effects.

Unique Features

  • Functional Group Diversity: : The combination of pyran, azetidine, sulfonyl, and thiophene groups is rare, offering a unique reactivity profile.

  • Molecular Complexity: : The structural complexity enhances specificity in biological systems.

Similar Compounds

  • Methyl 3-sulfonylthiophene-2-carboxylate: : Lacks the pyran and azetidine groups, resulting in different reactivity and applications.

  • 6-methyl-2-oxo-2H-pyran derivatives: : Similar pyran core but without the azetidine and thiophene groups, limiting their application range.

Biological Activity

Methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological interactions.
  • Pyran moiety : This six-membered ring with oxygen plays a crucial role in the compound's reactivity and binding properties.
  • Sulfonyl group : Enhances the compound's solubility and biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H20N2O6S
Molecular Weight396.43 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, likely due to the interaction of the azetidine ring with bacterial enzymes involved in this process.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. In cell line studies, it was found to induce apoptosis in various cancer cell types, including:

  • Breast cancer cells (MCF7)
  • Lung cancer cells (A549)

The compound's ability to activate apoptotic pathways suggests it may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl and azetidine functionalities are known to interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Study 2: Anticancer Activity

In a research published in Cancer Letters, the compound was tested on MCF7 breast cancer cells. It was found that concentrations as low as 10 µM resulted in a significant reduction in cell viability after 48 hours, with flow cytometry confirming increased apoptosis rates.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Metsulfuron Methyl and Analogs)

The compound shares structural motifs with sulfonylurea herbicides listed in , such as metsulfuron methyl ester and ethametsulfuron methyl ester , which feature sulfonyl bridges and triazine rings. Key comparisons include:

Parameter Target Compound Metsulfuron Methyl
Core Structure Thiophene-2-carboxylate with azetidine-pyran Benzoate with triazine
Sulfonyl Group Position Linked to azetidine Linked to triazine
Bioactivity Hypothesized enzyme inhibition (unconfirmed) Acetolactate synthase inhibition (herbicidal)
Applications Undocumented in evidence Agricultural weed control

The absence of a triazine ring in the target compound may limit herbicidal activity but could enhance selectivity for non-agrochemical targets, such as microbial enzymes or mammalian receptors.

Thiophene Carboxylate Derivatives (Methyl 3-Amino-4-Methylthiophene-2-Carboxylate)

describes methyl 3-amino-4-methylthiophene-2-carboxylate, which shares the thiophene-carboxylate backbone. Differences in substituents lead to divergent properties:

Parameter Target Compound Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
Substituents Sulfonyl-azetidine-pyran Amino and methyl groups
Reactivity Potential electrophilic sulfonyl group Nucleophilic amino group
Synthetic Utility Unreported Intermediate for heterocyclic synthesis

The sulfonyl-azetidine-pyran moiety in the target compound likely increases steric hindrance, reducing reactivity compared to the simpler amino-substituted analog.

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